methyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate
Overview
Description
Methyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C24H24N2O6S and its molecular weight is 468.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.13550766 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative Activity and Tumor Selectivity
A study by Thomas et al. (2017) highlights a novel class of compounds with pronounced antiproliferative activity and selective toxicity towards certain tumor cells. These compounds, structurally related to the query chemical, preferentially inhibit the proliferation of specific tumor cell types, such as T-lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 cells. This selectivity and potency suggest potential applications in cancer therapy, specifically for tumors resistant to other forms of treatment. The study emphasizes the compounds' mechanism of action, involving cytotoxic effects and specific intracellular localizations, such as the endoplasmic reticulum, which could guide the development of targeted cancer therapies (Thomas et al., 2017).
Synthesis and Structural Analysis
Research by Ajibade and Andrew (2021) on molecular structures of related compounds offers insights into their synthesis and potential applications. Their work demonstrates the versatility of these compounds as precursors in the synthesis of azo dyes and dithiocarbamate, showcasing their importance in chemical synthesis and materials science. The detailed structural analysis provides a foundation for understanding the reactivity and properties of these compounds, furthering their application in designing novel materials and chemicals (Ajibade & Andrew, 2021).
Hemoglobin Oxygen Affinity Modulation
The work by Randad et al. (1991) explores compounds with the ability to modulate the oxygen affinity of hemoglobin, a crucial aspect of blood oxygenation and potential therapeutic strategy for conditions related to oxygen deprivation, like ischemia or stroke. The compounds studied share functional similarities with the query chemical, suggesting their role in developing treatments aimed at improving oxygen delivery to tissues (Randad et al., 1991).
Methoxycarbonylation Catalysis
Research conducted by Núñez Magro et al. (2010) on the methoxycarbonylation of alkynes highlights the catalytic potential of palladium complexes related to the query compound. This process is significant in organic synthesis, offering a pathway to synthesize unsaturated esters and diesters, which are valuable in chemical manufacturing and pharmaceutical synthesis. The study showcases the efficiency and selectivity of these catalytic processes, underscoring the importance of such compounds in industrial chemistry (Núñez Magro et al., 2010).
Properties
IUPAC Name |
methyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-phenoxypropanoylamino)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-14-19(24(29)31-4)23(26-21(27)15(2)32-16-10-6-5-7-11-16)33-20(14)22(28)25-17-12-8-9-13-18(17)30-3/h5-13,15H,1-4H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBBMFNJOQSKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)OC2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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